1-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methyl}piperidine
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Overview
Description
1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Preparation of Benzodioxole Intermediate: This step involves the formation of the benzodioxole ring through a series of reactions, including methoxylation and cyclization.
Formation of Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The benzodioxole and oxazole intermediates are coupled using reagents such as palladium catalysts under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production volume.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Cell Proliferation: By interfering with the cell cycle and inducing cell cycle arrest at specific phases.
Induce Apoptosis: Through the activation of apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{[5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHYL}PIPERIDINE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a piperidine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H26N2O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-3-(piperidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H26N2O5/c1-12-14(10-21-7-5-4-6-8-21)20-26-16(12)13-9-15(22-2)18-19(17(13)23-3)25-11-24-18/h9,12,16H,4-8,10-11H2,1-3H3 |
InChI Key |
MFULGJJVWYIHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1CN2CCCCC2)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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